

# An In-depth Technical Guide to Trimethylsulfonium Salts

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## Compound of Interest

Compound Name: Trimethylsulfonium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of **trimethylsulfonium** salts. It is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.

## Core Physicochemical Properties

**Trimethylsulfonium** salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium cation,  $[(CH_3)_3S]^+$ . This cation is paired with an anionic counterion (e.g.,  $Cl^-$ ,  $Br^-$ ,  $I^-$ ,  $BF_4^-$ ). The salts are typically colorless to pale-yellow crystalline solids.<sup>[1]</sup> X-ray crystallography confirms a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles of approximately  $102^\circ$  and C-S bond lengths around 177 picometers.<sup>[2]</sup>

A key characteristic of these salts is their high solubility in polar solvents such as water and ethanol, a result of their strong ionic nature.<sup>[1][3]</sup> Conversely, they exhibit very low solubility in non-polar solvents.<sup>[1]</sup> Many **trimethylsulfonium** salts are also hygroscopic, readily absorbing moisture from the atmosphere.<sup>[3][4]</sup>

## Data Summary: Physicochemical Properties

The properties of **trimethylsulfonium** salts can vary significantly depending on the counterion. The following table summarizes key quantitative data for several common salts.

Salt Name	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Appearance
Trimethylsulfonium Chloride	C <sub>3</sub> H <sub>9</sub> ClS	112.62	~100 (decomposes)[2][3]	Colorless, hygroscopic crystals[2][3]
Trimethylsulfonium Bromide	C <sub>3</sub> H <sub>9</sub> BrS	157.07	172 (decomposes); 201-203 (in sealed tube)[2][5]	Colorless crystals[2]
Trimethylsulfonium Iodide	C <sub>3</sub> H <sub>9</sub> IS	204.00	203-207 (decomposes)[2]	Colorless crystals[2]
Trimethylsulfonium Tetrafluoroborate	C <sub>3</sub> H <sub>9</sub> BF <sub>4</sub> S	163.97	205-210[2]	White to off-white solid
Trimethylsulfonium Methyl Sulfate	C <sub>3</sub> H <sub>12</sub> O <sub>4</sub> S <sub>2</sub>	188.27	92-94[2]	White crystalline solid

## Spectroscopic and Acidity Data

The structural features of the **trimethylsulfonium** cation give rise to distinct spectroscopic signatures.

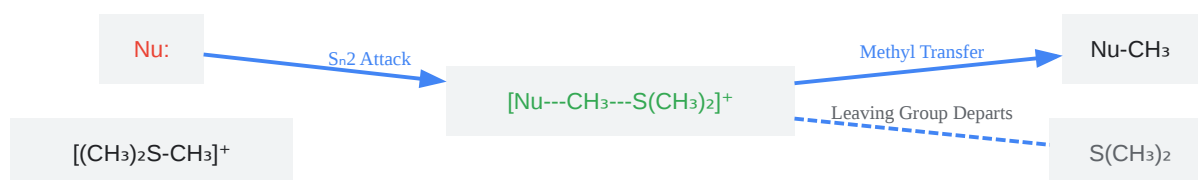
Data Type	Description	Value(s)
$^1\text{H}$ NMR	Single peak for the nine equivalent protons of the three methyl groups.	~2.9 ppm (Varies slightly with solvent and counterion)
$^{13}\text{C}$ NMR	Single peak for the three equivalent methyl carbons.	~20-25 ppm (Varies with solvent and counterion)
$^{33}\text{S}$ NMR	Chemical shift for the sulfur nucleus.	$\delta$ +48 ppm (for the iodide salt, relative to $\text{CS}_2$ )[6][7]
pKa (Carbon Acidity)	Acidity of the methyl protons in water, indicating their propensity for deprotonation to form an ylide.	28.5[8][9]

## Chemical Reactivity and Synthetic Utility

The chemical behavior of **trimethylsulfonium** salts is dominated by the electrophilic nature of the methyl groups and the acidity of the methyl protons.

### $\text{S}_\text{N}2$ Methylation Reactions

**Trimethylsulfonium** salts are effective methylating agents for a wide range of nucleophiles, including phenols, thiols, amines, and carboxylates.[10][11][12] The reaction proceeds via a standard  $\text{S}_\text{N}2$  mechanism where the nucleophile attacks one of the methyl carbons, displacing dimethyl sulfide as a leaving group. The reactivity can be influenced by the counterion; for instance, fluoride salts have been shown to be more reactive than iodide salts in certain methylations.[12] The activation energy for these methyl transfer reactions increases with the polarity of the solvent.[13]

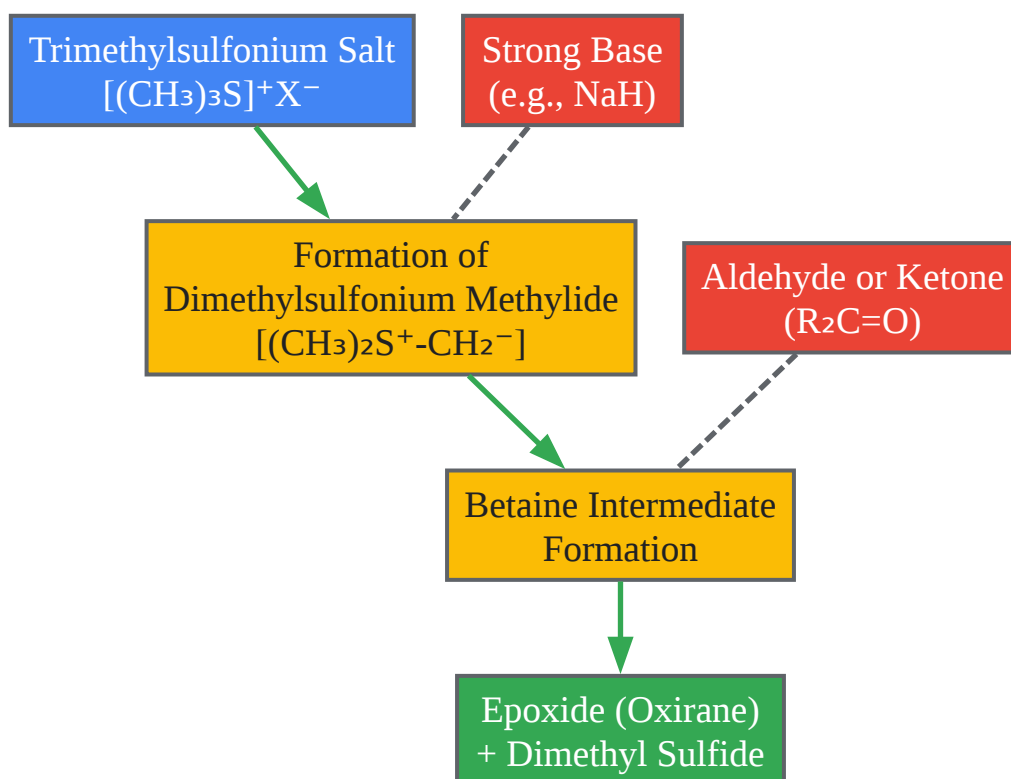


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General pathway for  $S_N2$  methylation by a **trimethylsulfonium** salt.

## Ylide Formation and the Corey-Chaykovsky Reaction

Treatment of a **trimethylsulfonium** salt with a strong base (e.g., NaH, BuLi) deprotonates one of the methyl groups to form dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, where it adds a methylene group to aldehydes and ketones to produce epoxides (oxiranes).<sup>[14]</sup> This reaction is a valuable alternative to the Wittig reaction for epoxide synthesis.



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Workflow for the Corey-Chaykovsky epoxidation reaction.

## Applications in Drug Development and Industry

The unique reactivity of **trimethylsulfonium** salts makes them valuable in various sectors.

- **Pharmaceutical Synthesis:** They are used as versatile reagents for introducing methyl groups into complex organic molecules, a common step in the synthesis of active pharmaceutical ingredients (APIs).[\[10\]](#)
- **Agrochemicals:** The herbicide glyphosate is often formulated as its **trimethylsulfonium** salt (trimesium) to improve its properties.[\[2\]](#)[\[15\]](#)
- **Ionic Liquids:** When mixed with aluminum halides ( $\text{AlCl}_3$ ,  $\text{AlBr}_3$ ) or hydrogen bromide, **trimethylsulfonium** bromide can form ionic liquids that are liquid at ambient temperatures. [\[2\]](#)[\[16\]](#)[\[17\]](#) These have potential applications as novel solvent systems.
- **Salt Selection in Drug Development:** While not typically used as final drug salt forms themselves, the study of sulfonium salts contributes to the broader understanding of salt chemistry. The selection of an appropriate salt is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[\[18\]](#) Sulfonate salts, for example, are widely used but require careful control of potential genotoxic sulfonate ester impurities, a consideration that highlights the importance of understanding the reactivity of the chosen counterion.[\[19\]](#)

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of **trimethylsulfonium** salts. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

### Synthesis of Trimethylsulfonium Bromide from DMSO

This protocol is adapted from a published method for preparing **trimethylsulfonium** bromide ( $\text{Me}_3\text{SBr}$ ) from dimethylsulfoxide (DMSO) and bromine.[\[11\]](#)

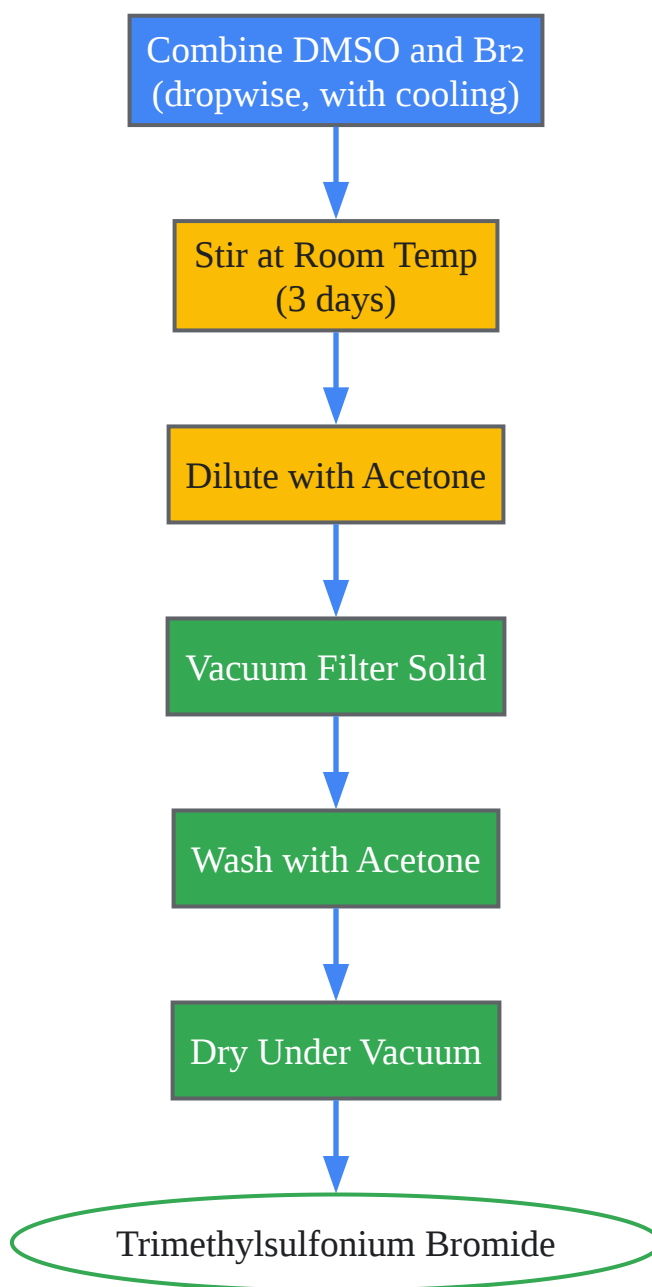
Materials:

- Dimethylsulfoxide (DMSO), 20 mL
- Bromine ( $\text{Br}_2$ ), 2 mL (39 mmol)

- Acetone, ~105 mL
- Round-bottom flask (100 mL) with magnetic stir bar
- Cooling bath (water at ~15°C)
- Micropipette or dropping funnel
- Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

- Place 20 mL of DMSO into the round-bottom flask with a magnetic stir bar and place it in the cooling bath.
- CAUTION: The reaction is highly exothermic. Slowly and carefully add 2 mL of bromine dropwise to the stirring DMSO. Maintain the reaction temperature at approximately 40°C by controlling the addition rate and cooling. Each drop of bromine may cause a hissing sound upon contact with DMSO.[\[11\]](#)
- Once the addition is complete, remove the cooling bath and allow the clear yellow solution to stir at room temperature for 3 days. A thick yellow slurry will form.[\[11\]](#)
- Dilute the slurry with 60 mL of acetone to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the filtered solid with three 15 mL portions of acetone.
- Dry the product under vacuum in a desiccator to yield a light yellow crystalline powder.



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Workflow for the synthesis of **trimethylsulfonium** bromide.

## Protocol: Methylation of 2-hydroxy-5-methylbenzophenone

This protocol demonstrates a typical application of **trimethylsulfonium** bromide as a methylating agent for a phenol.[11]

## Materials:

- **Trimethylsulfonium** bromide ( $\text{Me}_3\text{SBr}$ ), 1.90 g (12 mmol)
- 2-hydroxy-5-methylbenzophenone, 2.12 g (10 mmol)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), 1.66 g (12 mmol)
- Polyethylene glycol (PEG400), 6 mL
- Reaction vial or flask with stir bar
- Heating mantle or oil bath set to 100°C
- TLC apparatus for reaction monitoring

## Procedure:

- Combine  $\text{Me}_3\text{SBr}$  (1.90 g), 2-hydroxy-5-methylbenzophenone (2.12 g),  $\text{K}_2\text{CO}_3$  (1.66 g), and PEG400 (6 mL) in a reaction vial.[\[11\]](#)
- Stir the mixture and heat to 100°C for 6 hours.[\[11\]](#)
- Monitor the reaction progress by TLC. The disappearance of the starting phenol and the appearance of a new product spot indicate reaction progression.
- Upon completion, cool the reaction mixture to room temperature.
- Add 30 mL of water to the mixture.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.
- Purify the product as necessary, typically via column chromatography.



This guide provides a foundational understanding of **trimethylsulfonium** salts, integrating quantitative data, reaction mechanisms, and practical methodologies to support further research and development efforts.

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